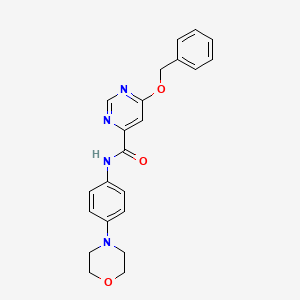

6-(benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-(Benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine derivative class, which has gained attention for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and antiviral properties, as well as its mechanism of action and structure-activity relationships (SAR).

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key enzymatic pathways critical for bacterial growth .

Antiviral Activity

The compound has also shown promising antiviral properties. Studies have reported that it effectively inhibits viral replication in cell cultures, particularly against viruses such as HIV and other enveloped viruses. The antiviral mechanism may involve interference with viral entry or replication processes, although specific pathways remain to be fully elucidated .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrimidine derivatives suggest that modifications to the substituents on the pyrimidine ring can significantly influence biological activity. For instance, the presence of electron-donating groups such as methoxy or benzyloxy enhances antimicrobial potency, while certain substitutions can improve selectivity against specific targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The compound was tested against a panel of clinical isolates, demonstrating a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus and E. coli. These results indicate its potential as a lead compound for further development in antimicrobial therapy.

Case Study 2: Antiviral Activity Assessment

In another investigation, the antiviral activity of the compound was assessed using MT-4 cells infected with HIV. The compound exhibited an EC50 value of 0.35 µM, indicating potent inhibition of viral replication compared to control compounds. Further mechanistic studies suggested that it may inhibit reverse transcriptase activity, contributing to its antiviral effects .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that 6-(benzyloxy)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function, although further studies are required to elucidate the precise pathways involved.

2. Antiviral Properties

The compound has also been investigated for its antiviral potential. It has shown promising results against specific viral targets, suggesting its utility in treating viral infections. The antiviral mechanism may involve inhibition of viral replication or interference with viral entry into host cells .

3. Kinase Inhibition

Recent studies have identified this compound as a potent inhibitor of certain kinases involved in cancer progression. This property positions it as a potential therapeutic agent in oncology, particularly for cancers driven by aberrant kinase activity. The compound's ability to selectively inhibit these kinases could lead to new treatment strategies that minimize side effects associated with conventional chemotherapy .

Case Studies

Analyse Des Réactions Chimiques

Benzyloxy Group Reactivity

The 6-benzyloxy group participates in:

-

Ether cleavage under acidic or reductive conditions to expose hydroxyl groups.

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl diversification, though direct examples require inference from pyrimidine analogs .

Morpholinophenyl Amide Stability

The morpholine moiety is introduced via:

-

Buchwald–Hartwig amination for aromatic C–N bond formation .

-

SNAr (nucleophilic aromatic substitution) on chloropyrimidine intermediates using morpholine .

Key SAR Findings from Analogs :

Catalytic and Solvent Effects

-

Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂-(PP)(HSO₄)₂) enhance yields in multi-component reactions (e.g., 75–92% for tetrazolo[1,5-a]pyrimidine-6-carboxamides) .

-

Solvent-free conditions improve atom economy and reduce reaction times for pyrimidine cyclizations .

Degradation and Stability Studies

While specific data for this compound is limited, pyrimidine carboxamides generally exhibit:

-

pH-dependent solubility , with lower solubility in acidic media due to protonation of the morpholine nitrogen .

-

Oxidative susceptibility at the benzyloxy group, necessitating inert atmospheres during synthesis .

Synthetic Challenges and Solutions

Propriétés

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-6-phenylmethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c27-22(25-18-6-8-19(9-7-18)26-10-12-28-13-11-26)20-14-21(24-16-23-20)29-15-17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNJNTGPBVAQCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=NC=N3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.